molecular formula C6H15ClN2O B1522880 N-(2-aminoethyl)-2-methylpropanamide hydrochloride CAS No. 916762-55-5

N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Cat. No. B1522880
CAS RN: 916762-55-5
M. Wt: 166.65 g/mol
InChI Key: JHDJLZYMSOJIDJ-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-2-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C6H12N2O.ClH and a molecular weight of 164.635 . It is also known as "MONOMETHACYLAMIDEETHYLENEDIAMINE HCL" .


Synthesis Analysis

This compound can be used as a monomer for polymerization reactions . It can be used to synthesize polymers for nucleic acid complexation and polyplex formation . The synthesis of such polymers has been observed to have low dispersities (≤1.32) and predictable degrees of polymerization .


Chemical Reactions Analysis

“N-(2-aminoethyl)-2-methylpropanamide hydrochloride” can react with other compounds to form complex structures. For instance, it has been used in the synthesis of a 4-amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex .


Physical And Chemical Properties Analysis

“N-(2-aminoethyl)-2-methylpropanamide hydrochloride” is a powder or chunky substance with a melting point of 120-125 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

Biology: Nucleic Acid Complexation

“N-(2-aminoethyl)-2-methylpropanamide hydrochloride” is utilized in biological research for nucleic acid complexation. This process is crucial for understanding the mechanisms of gene expression and regulation. The compound can form complexes with DNA or RNA, which helps in the study of genetic material and its functions within living organisms .

Chemistry: Polymerization Reactions

In the field of chemistry, this compound serves as a monomer for polymerization reactions. It’s used to synthesize polymers that have applications in creating new materials with specific properties, such as increased durability or conductivity. These polymers can be tailored for use in various industrial applications, including coatings, adhesives, and electronic devices .

Medicine: Hydrogel Delivery Systems

Medical research has found applications for “N-(2-aminoethyl)-2-methylpropanamide hydrochloride” in the development of hydrogel delivery systems. These systems are designed for regenerative medicine and tissue engineering, providing a matrix for cell growth and the controlled release of therapeutic agents .

Pharmacology: Drug Delivery

Pharmacological applications of the compound include its use in drug delivery systems. It can be engineered to create polymers that encapsulate drugs, allowing for targeted delivery and controlled release. This is particularly beneficial for drugs that require precise dosing or need to be protected from degradation before reaching their target site .

Materials Science: Functional Monomers

In materials science, “N-(2-aminoethyl)-2-methylpropanamide hydrochloride” is used to produce functional monomers. These monomers can be polymerized to create materials with specific functionalities, such as responsive surfaces or self-healing materials. This has implications for developing advanced materials for use in aerospace, automotive, and consumer goods industries .

Environmental Science: Polymer Synthesis for Nucleic Acid Complexation

Environmental science research utilizes this compound in the synthesis of polymers for nucleic acid complexation. This application is important for the development of biosensors and environmental monitoring devices that can detect and measure genetic material in samples, aiding in the assessment of biodiversity and the detection of microorganisms .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used in polymerization reactions , suggesting that its targets could be the components involved in these reactions.

Mode of Action

N-(2-aminoethyl)-2-methylpropanamide hydrochloride interacts with its targets by participating in polymerization reactions .

Biochemical Pathways

Given its role in polymerization reactions , it can be inferred that it may influence pathways related to polymer synthesis and degradation.

Result of Action

Its use in polymerization reactions suggests that it may contribute to the formation of polymers .

properties

IUPAC Name

N-(2-aminoethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-5(2)6(9)8-4-3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJLZYMSOJIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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